![molecular formula C28H32N4O2S B2832418 N-(3,4-dimethylphenyl)-2-{[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]thio}acetamide CAS No. 1115458-36-0](/img/structure/B2832418.png)
N-(3,4-dimethylphenyl)-2-{[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]thio}acetamide
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Description
N-(3,4-dimethylphenyl)-2-{[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]thio}acetamide is a useful research compound. Its molecular formula is C28H32N4O2S and its molecular weight is 488.65. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic-Derivatives of Guanidine
In a study conducted by Banfield et al. (1987), a compound similar to N-(3,4-dimethylphenyl)-2-{[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]thio}acetamide was examined. They investigated the structure of related compounds using X-ray analysis, suggesting its relevance in the study of heterocyclic derivatives of guanidine (Banfield, Fallon, & Gatehouse, 1987).
Synthesis of Pyrrolo[1,2-a]pyrimidin-4-ones
Selič et al. (1997) explored the synthesis of compounds including structures related to N-(3,4-dimethylphenyl)-2-{[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]thio}acetamide. Their work focused on the preparation of 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, demonstrating the compound's potential in the synthesis of complex heterocyclic systems (Selič, Grdadolnik, & Stanovnik, 1997).
Anticonvulsant Agent Synthesis
Severina et al. (2020) investigated the synthesis of thioacetamide derivatives of 4,6-dimethyl-2-thiopyrimidine, which shares structural similarities with N-(3,4-dimethylphenyl)-2-{[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]thio}acetamide. Their study focused on potential anticonvulsants, highlighting the therapeutic applications of related compounds (Severina, Skupa, Voloshchuk, & Georgiyants, 2020).
Cognition-Enhancing Agent Metabolism
Fujimaki et al. (1990) researched the metabolism of a cognition-enhancing agent closely related to the chemical structure . They identified various metabolites in human urine, offering insights into the metabolic pathways of such compounds (Fujimaki, Hashimoto, Sudo, & Tachizawa, 1990).
Oxidative Radical Cyclization in Organic Chemistry
Chikaoka et al. (2003) conducted a study on oxidative radical cyclization involving alpha-(Methylthio)acetamides, closely related to the compound . Their research contributes to understanding the cyclization processes in organic chemistry, which could be relevant for the synthesis of complex organic compounds (Chikaoka, Toyao, Ogasawara, Tamura, & Ishibashi, 2003).
properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N4O2S/c1-18(2)13-14-32-27(34)26-25(23(16-31(26)5)21-9-7-6-8-10-21)30-28(32)35-17-24(33)29-22-12-11-19(3)20(4)15-22/h6-12,15-16,18H,13-14,17H2,1-5H3,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAYNNKRZSIHBJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CCC(C)C)N(C=C3C4=CC=CC=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-2-{[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide |
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